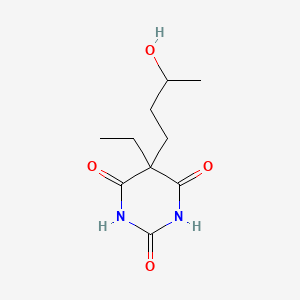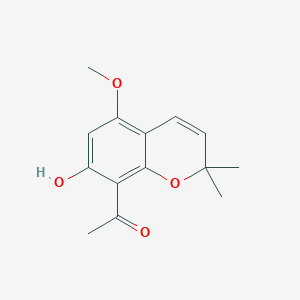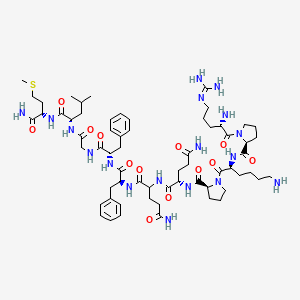
5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring substituted with an ethyl group and a hydroxybutyl group, making it a versatile molecule for chemical modifications and functionalization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of barbituric acid with an aldehyde and an amine under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethyl and hydroxybutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Barbituric Acid: A precursor in the synthesis of various pyrimidine derivatives.
Dihydropyrimidine Derivatives: Compounds with similar structures but different functional groups.
Pyrimidine Nucleosides: Naturally occurring compounds with similar pyrimidine rings.
Uniqueness
5-Ethyl-5-(3-hydroxybutyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
3802-63-9 |
|---|---|
分子式 |
C10H16N2O4 |
分子量 |
228.24 g/mol |
IUPAC名 |
5-ethyl-5-(3-hydroxybutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O4/c1-3-10(5-4-6(2)13)7(14)11-9(16)12-8(10)15/h6,13H,3-5H2,1-2H3,(H2,11,12,14,15,16) |
InChIキー |
IZKJWVWECPZXAK-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=O)NC1=O)CCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(Hydroxy-2-thienyl-3-thienylacetyl)oxy]-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide](/img/structure/B13834108.png)






![(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13834150.png)

![3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one](/img/structure/B13834166.png)
![{[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13834176.png)



